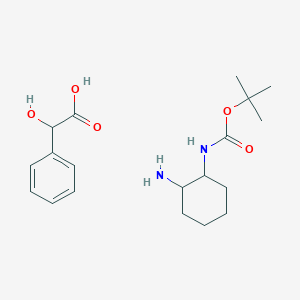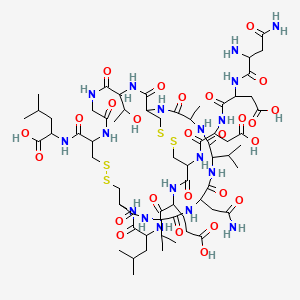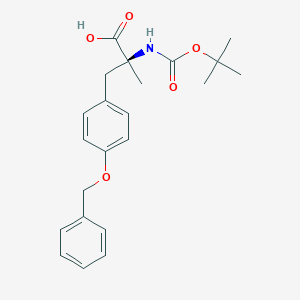
Boc-O-benzyl-alpha-methyl-L-Tyr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-O-benzyl-alpha-methyl-L-Tyr, also known as Boc-N-alpha-methyl-O-benzyl-L-tyrosine, is an organic compound with the molecular formula C22H27NO5 and a molecular weight of 385.45 g/mol . It is a white to off-white powder that is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This compound is commonly used in organic synthesis, particularly in the synthesis of peptides and proteins .
Méthodes De Préparation
The synthesis of Boc-O-benzyl-alpha-methyl-L-Tyr typically involves the following steps :
Starting Materials: Methyl-N-Boc-4-benzyloxy-L-phenylalanine and iodomethane.
Reaction Conditions: The reaction is carried out in the presence of sodium hydride in tetrahydrofuran (THF) under mineral oil at temperatures ranging from 0 to 20°C.
Analyse Des Réactions Chimiques
Boc-O-benzyl-alpha-methyl-L-Tyr undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the benzyl and Boc-protected sites.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Boc-O-benzyl-alpha-methyl-L-Tyr has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly peptides and proteins.
Biology: This compound is utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: this compound is used in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of Boc-O-benzyl-alpha-methyl-L-Tyr involves its role as a protected amino acid derivative. The Boc (tert-butoxycarbonyl) group protects the amino group, preventing unwanted reactions during peptide synthesis . The benzyl group protects the hydroxyl group of tyrosine, allowing for selective deprotection and further functionalization . These protective groups are removed under specific conditions to yield the desired peptide or protein product.
Comparaison Avec Des Composés Similaires
Boc-O-benzyl-alpha-methyl-L-Tyr can be compared with other similar compounds, such as :
Boc-O-benzyl-L-tyrosine: Similar in structure but lacks the alpha-methyl group.
Boc-N-methyl-L-phenylalanine: Similar in having a Boc-protected amino group but differs in the side chain structure.
Boc-N-methyl-D-alanine: Similar in having a Boc-protected amino group but differs in the side chain and stereochemistry.
The uniqueness of this compound lies in its specific protective groups and the presence of the alpha-methyl group, which provides steric hindrance and influences the reactivity of the compound .
Propriétés
Numéro CAS |
77457-03-5 |
|---|---|
Formule moléculaire |
C22H27NO5 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H27NO5/c1-21(2,3)28-20(26)23-22(4,19(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13H,14-15H2,1-4H3,(H,23,26)(H,24,25)/t22-/m0/s1 |
Clé InChI |
QPRMUNUFRFMEDC-QFIPXVFZSA-N |
SMILES isomérique |
C[C@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




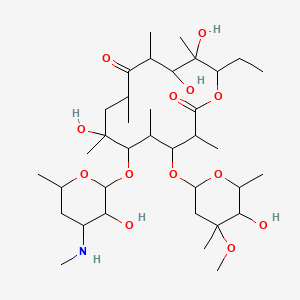
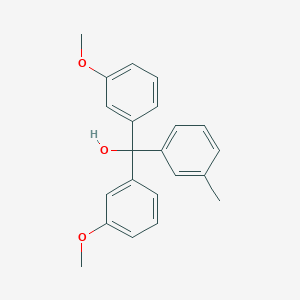
![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)
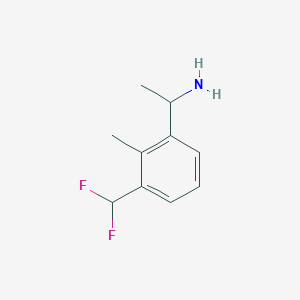
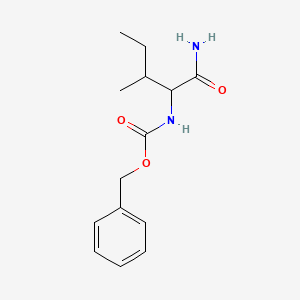

![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)
![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)

